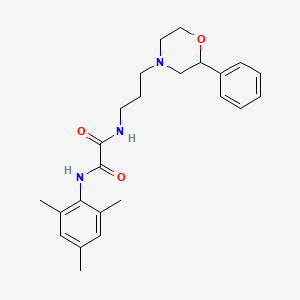
N1-mesityl-N2-(3-(2-phenylmorpholino)propyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-mesityl-N2-(3-(2-phenylmorpholino)propyl)oxalamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is known for its unique structure, which includes a mesityl group and a phenylmorpholino moiety, making it an interesting subject for chemical and biological studies.
Chemical Reactions Analysis
N1-mesityl-N2-(3-(2-phenylmorpholino)propyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the mesityl group can influence the reactivity of the compound, particularly in N-heterocyclic carbene (NHC)-catalyzed reactions. These reactions often involve common reagents such as aldehydes and can lead to the formation of various products depending on the reaction conditions .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying NHC-catalyzed reactions and other organic transformations.
Biology: Its potential biological activity suggests applications in biochemical research, particularly in understanding enzyme interactions and cellular processes.
Medicine: The compound’s biological activity may also have implications for drug development and therapeutic applications.
Industry: Its chemical properties could be leveraged in various industrial processes, including the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which N1-mesityl-N2-(3-(2-phenylmorpholino)propyl)oxalamide exerts its effects is not fully understood. it is believed that the mesityl group plays a crucial role in stabilizing reaction intermediates, particularly in NHC-catalyzed reactions. This stabilization can accelerate the formation of key intermediates, thereby influencing the overall reaction pathway .
Comparison with Similar Compounds
N1-mesityl-N2-(3-(2-phenylmorpholino)propyl)oxalamide can be compared with other oxalamide derivatives and NHC-catalyzed reaction intermediates. Similar compounds include:
N1-mesityl-N2-(3-(2-phenylmorpholino)propyl)urea: Shares a similar structure but with a urea moiety instead of an oxalamide.
N1-mesityl-N2-(3-(2-phenylmorpholino)propyl)carbamate: Another related compound with a carbamate group.
N1-mesityl-N2-(3-(2-phenylmorpholino)propyl)amide: Contains an amide group, offering different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(2-phenylmorpholin-4-yl)propyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-17-14-18(2)22(19(3)15-17)26-24(29)23(28)25-10-7-11-27-12-13-30-21(16-27)20-8-5-4-6-9-20/h4-6,8-9,14-15,21H,7,10-13,16H2,1-3H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQLRTNNSUDXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

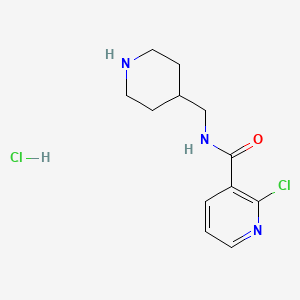
![N-[(2,4,6-trimethylphenyl)carbamothioyl]benzamide](/img/structure/B2606328.png)
![2-(2-methoxyphenoxy)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2606331.png)

![2-[(benzylamino)methyl]-4,6-dibromophenol](/img/structure/B2606336.png)

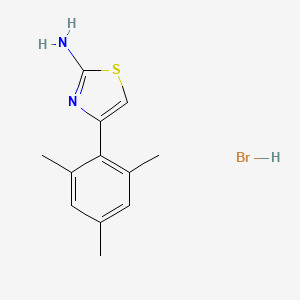
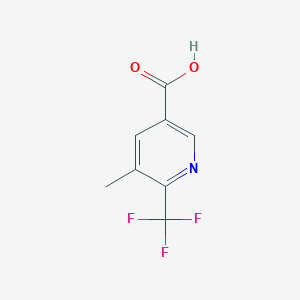
![methyl 3-((2-(3-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2606343.png)
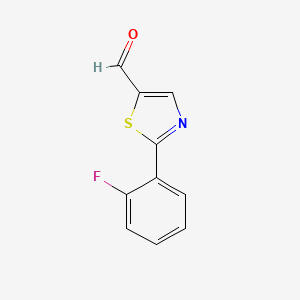
![3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2606345.png)
![6-[(2-fluorophenyl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2606346.png)

